molecular formula C22H25N5O3S B6452349 N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide CAS No. 2548998-32-7

N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide

Cat. No.: B6452349
CAS No.: 2548998-32-7
M. Wt: 439.5 g/mol
InChI Key: HVKUOYRWBJRKCX-UHFFFAOYSA-N
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Description

N-(4-{[5-(5-Cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide is a synthetic small molecule characterized by a bicyclic octahydropyrrolo[2,3-c]pyrrole core, a 5-cyanopyridin-2-yl substituent, and a propanamide-linked 3-methylphenyl sulfonyl group. The propanamide group may enhance solubility and metabolic stability compared to simpler alkyl chains.

Properties

IUPAC Name

N-[4-[[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-22(28)25-18-5-6-20(15(2)10-18)31(29,30)27-9-8-17-13-26(14-19(17)27)21-7-4-16(11-23)12-24-21/h4-7,10,12,17,19H,3,8-9,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKUOYRWBJRKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

  • N-((1S,3R,4S)-3-Ethyl-4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (): Features a pyrrolo[2,3-b]pyridine core, an unsaturated tricyclic system with inherent aromaticity, which may enhance binding to flat binding pockets (e.g., ATP sites in kinases) .
  • 10N Ligand (N-(3-{[(5-Cyano-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]methyl}pyridin-2-yl)-N-methylmethanesulfonamide) (): Shares a pyrrolo[2,3-b]pyridine core but includes a phenyl substituent, increasing steric bulk and hydrophobicity .

Key Substituents and Functional Groups

Compound Core Structure Substituents Functional Groups
Target Compound Octahydropyrrolo[2,3-c]pyrrole 5-cyanopyridin-2-yl, 3-methylphenyl Sulfonyl, Propanamide
Compound Pyrrolo[2,3-b]pyridine 5-nitro, cyclopropanesulfonamide Sulfonamide, Nitro
10N Ligand Pyrrolo[2,3-b]pyridine 5-cyano, phenyl, pyridinylmethylamino Methanesulfonamide, Cyano
  • The propanamide group offers metabolic stability compared to methyl or ethyl analogs.
  • Compound : The 5-nitro group is strongly electron-withdrawing but may pose metabolic challenges (e.g., reduction to reactive amines). The cyclopropanesulfonamide enhances steric hindrance, possibly improving target selectivity .
  • 10N Ligand: The phenyl and pyridinylmethylamino groups create a extended hydrophobic surface, likely critical for binding to deep pockets in kinases (e.g., observed in PDB structures) .

Hypothetical Pharmacological Profiles

  • Target Compound: The saturated core may reduce off-target binding, while the sulfonyl-propanamide combination balances solubility and target affinity. Potential applications include kinase inhibition (e.g., JAK/STAT pathway).
  • 10N Ligand: Crystallographic data (PDB: 10N) suggests strong binding to kinases via sulfonamide and cyano interactions, validated in structural studies .

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